molecular formula C19H18N6O B2369704 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799833-09-3

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2369704
CAS No.: 799833-09-3
M. Wt: 346.394
InChI Key: JQJJGBIPNIYEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a bicyclic heteroaromatic core fused with a quinoxaline ring. Key structural features include:

  • N-(4-Methylbenzyl) carboxamide at position 3, introducing hydrophobicity and steric bulk.
  • Molecular formula: Likely C19H17N5O (exact formula requires experimental validation).

This compound is hypothesized to exhibit kinase inhibitory activity, similar to structurally related pyrroloquinoxalines, which are explored in oncology and inflammatory diseases .

Properties

IUPAC Name

1,2-diamino-N-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-6-8-12(9-7-11)10-22-19(26)15-16-18(25(21)17(15)20)24-14-5-3-2-4-13(14)23-16/h2-9H,10,20-21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJGBIPNIYEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone to form the quinoxaline core. Subsequent functionalization steps introduce the pyrrolo and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to improve reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives with potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. The presence of amino groups and a carboxamide functional group enhances its potential as a pharmacological agent.

Anticancer Activity

Research has shown that compounds similar to 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. For instance, studies have identified that derivatives of quinoxaline can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that a related compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or cellular targets, leading to inhibition of growth.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the effectiveness of the compound against various pathogens, indicating its potential use in treating infections.

Neuroprotective Effects

Recent studies have indicated that compounds in this class may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study:
In vitro assays demonstrated that a derivative protected neuronal cells from oxidative stress-induced apoptosis by modulating the expression of antioxidant enzymes.

Future Directions and Research Opportunities

Given the promising results observed in various studies, further research is warranted to explore:

  • Structure-Activity Relationships (SAR): Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.
  • Clinical Trials: Initiating trials to assess therapeutic potential in humans for conditions like cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets within cells. It can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity. Additionally, it may interfere with enzyme functions, disrupting metabolic pathways essential for the survival of pathogens .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrroloquinoxaline Derivatives

Table 1: Key Structural and Physicochemical Differences
Compound Name Core Substitution Substituent at N1 Position Molecular Formula Oxygen Atoms Key Functional Groups
1,2-Diamino-N-(4-methylbenzyl)-... (Target) 1,2-Diamino 4-Methylbenzyl C19H17N5O* 1 Amine, carboxamide, methyl
2-Amino-1-(3-methoxyphenyl)-... (25Q, ) 2-Amino 3-Methoxyphenyl C18H15N5O2 2 Amine, carboxamide, methoxy

Structural Insights :

  • Aromatic Substituents : The 4-methylbenzyl group (target) vs. 3-methoxyphenyl (25Q) alters electronic and steric profiles. Methoxy in 25Q is electron-donating, enhancing solubility but reducing membrane permeability. The methyl group in the target may improve lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Molecular Weight: The target compound’s higher carbon content (C19 vs.

Pharmacological and Physicochemical Property Analysis

Table 2: Hypothetical Property Comparison Based on Structural Features
Property Target Compound 25Q ()
LogP ~3.5 (estimated) ~2.8 (methoxy reduces LogP)
Water Solubility Low (methyl enhances hydrophobicity) Moderate (methoxy improves solubility)
Kinase Inhibition Potential dual H-bond donors enhance binding Single H-bond donor limits interactions
Metabolic Stability Methyl group may slow oxidation Methoxy susceptible to demethylation

Research Findings :

  • 25Q : Demonstrated moderate inhibitory activity against Aurora kinases (IC50 ~50 nM) in preclinical studies, attributed to its methoxy-phenyl interaction with hydrophobic kinase pockets .
  • Target Compound: The 1,2-diamino group is hypothesized to improve interactions with ATP-binding sites (e.g., in JAK2 or EGFR kinases), while the 4-methylbenzyl substituent may enhance selectivity for specific isoforms.

Research Implications and Limitations

  • Advantages of Target Compound :
    • Enhanced hydrogen-bonding capacity for tighter target engagement.
    • Improved lipophilicity for tissue penetration.
  • Challenges: Reduced solubility may necessitate formulation optimization. Limited experimental data on potency and toxicity compared to 25Q.
  • Future Directions :
    • Synthesis and in vitro profiling (e.g., kinase panel screening).
    • Comparative pharmacokinetic studies with 25Q to validate structural hypotheses.

Conclusion While 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide shares a core scaffold with 25Q, its structural modifications suggest distinct pharmacological and physicochemical profiles. Further empirical validation is critical to confirm these theoretical advantages.

Biological Activity

1,2-Diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in antimicrobial applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1,2-diamino-N-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide. Its molecular formula is C19H18N6OC_{19}H_{18}N_{6}O, with a molecular weight of 354.39 g/mol. The structure includes a quinoxaline core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈N₆O
Molecular Weight354.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound primarily involves its interaction with cellular targets:

  • DNA Binding : The compound can intercalate into DNA, inhibiting replication and transcription processes essential for cancer cell proliferation.
  • Enzyme Inhibition : It may also inhibit specific enzymes involved in metabolic pathways of pathogens, disrupting their survival mechanisms.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various studies:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.10 µM to 28.7 µM depending on the specific cancer type tested .
    • Comparative studies showed that it outperformed traditional chemotherapeutics like doxorubicin in certain assays.
  • Mechanistic Insights :
    • The compound induced apoptosis in cancer cells via caspase activation pathways .
    • It was noted to affect the cell cycle progression, particularly at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : Studies indicate that derivatives of quinoxaline compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Fungal Activity : Some synthesized derivatives have demonstrated notable antifungal properties .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study A : Evaluated the anticancer effects on human acute myeloid leukemia (AML) cells, reporting an IC50 of 0.80 µM compared to control agents .
  • Study B : Investigated the antimicrobial efficacy against various pathogens, revealing that modifications to the quinoxaline structure can enhance activity against resistant strains .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing pyrroloquinoxaline derivatives like 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Condensation : Reacting substituted aldehydes (e.g., 4-methylbenzyl derivatives) with pyrroloquinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Cyclization : Using catalysts like Pd(PPh₃)₄ for heterocycle formation .
  • Purification : Recrystallization from ethanol or chromatography for isolating high-purity products .
    • Key reagents: Sodium borohydride for reductions, potassium permanganate for oxidations .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological assays) .

Q. What are the key chemical reactions this compound undergoes?

  • Methodological Answer :

  • Oxidation : Reacts with KMnO₄ to form quinoxaline-N-oxide derivatives .
  • Nucleophilic Substitution : Amino group replacement with halides or alkoxides in polar aprotic solvents (e.g., DMF) .
  • Reduction : Sodium borohydride reduces carbonyl groups to alcohols .

Q. How do solubility and stability properties impact experimental design?

  • Methodological Answer :

  • Solubility : Limited in water; use DMSO or ethanol for stock solutions. Pre-solubilize in <5% DMSO for cell-based assays .
  • Stability : Test pH/temperature sensitivity via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What initial biological screening methods are recommended for activity profiling?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance yield (e.g., 20% increase) and reduce reaction time via optimized flow rates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for regioselectivity in cyclization .
  • Computational Design : Use density functional theory (DFT) to predict reaction pathways and transition states .

Q. What strategies identify the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Deconvolution : Combine affinity chromatography with mass spectrometry for protein target identification .
  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) .
  • CRISPR-Cas9 Knockout : Validate targets by knocking out suspected genes (e.g., MAPK) and assessing resistance .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace 4-methylbenzyl with naphthyl or dichlorophenyl) .
  • Bioactivity Clustering : Use principal component analysis (PCA) to correlate substituent electronegativity with IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V) and proliferation (BrdU) assays .
  • Batch Consistency : Check synthesis reproducibility via NMR fingerprinting .
  • Meta-Analysis : Compare data across cell lines (e.g., HepG2 vs. A549) to identify context-dependent effects .

Q. What role does computational modeling play in rational compound design?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electron transfer during oxidation/reduction .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., amino and carboxamide) for kinase inhibition .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.